4-chlorobenzyl N-[(4-methoxy-2-nitrophenyl)sulfonyl]glycylglycinate
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Overview
Description
4-CHLOROBENZYL 2-[(2-{[(4-METHOXY-2-NITROPHENYL)SULFONYL]AMINO}ACETYL)AMINO]ACETATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a methoxy-nitrophenyl group, and a sulfonyl-aminoacetyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLOROBENZYL 2-[(2-{[(4-METHOXY-2-NITROPHENYL)SULFONYL]AMINO}ACETYL)AMINO]ACETATE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the chlorination of benzyl alcohol to form 4-chlorobenzyl chloride, followed by a series of nucleophilic substitution reactions to introduce the methoxy-nitrophenyl and sulfonyl-aminoacetyl groups. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-CHLOROBENZYL 2-[(2-{[(4-METHOXY-2-NITROPHENYL)SULFONYL]AMINO}ACETYL)AMINO]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the chlorobenzyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives.
Scientific Research Applications
4-CHLOROBENZYL 2-[(2-{[(4-METHOXY-2-NITROPHENYL)SULFONYL]AMINO}ACETYL)AMINO]ACETATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-CHLOROBENZYL 2-[(2-{[(4-METHOXY-2-NITROPHENYL)SULFONYL]AMINO}ACETYL)AMINO]ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-CHLOROBENZYL 2-[(2-{[(4-METHOXY-2-NITROPHENYL)SULFONYL]AMINO}ACETYL)AMINO]PROPIONATE: Similar structure with a propionate group instead of an acetate group.
4-CHLOROBENZYL 2-[(2-{[(4-METHOXY-2-NITROPHENYL)SULFONYL]AMINO}ACETYL)AMINO]BUTYRATE: Contains a butyrate group instead of an acetate group.
Uniqueness
The uniqueness of 4-CHLOROBENZYL 2-[(2-{[(4-METHOXY-2-NITROPHENYL)SULFONYL]AMINO}ACETYL)AMINO]ACETATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H18ClN3O8S |
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Molecular Weight |
471.9 g/mol |
IUPAC Name |
(4-chlorophenyl)methyl 2-[[2-[(4-methoxy-2-nitrophenyl)sulfonylamino]acetyl]amino]acetate |
InChI |
InChI=1S/C18H18ClN3O8S/c1-29-14-6-7-16(15(8-14)22(25)26)31(27,28)21-9-17(23)20-10-18(24)30-11-12-2-4-13(19)5-3-12/h2-8,21H,9-11H2,1H3,(H,20,23) |
InChI Key |
BHICCJBQSBGOGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NCC(=O)NCC(=O)OCC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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